molecular formula C20H22N4O B14137751 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol CAS No. 30181-68-1

2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol

Cat. No.: B14137751
CAS No.: 30181-68-1
M. Wt: 334.4 g/mol
InChI Key: IPGGBRDLOCZFCK-UHFFFAOYSA-N
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Description

2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a phenylphthalazinyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenylphthalazinyl precursor under acidic conditions to form the desired compound . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenylphthalazinyl group can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of phenylphthalazinyl carboxylic acid.

    Reduction: Formation of reduced phenylphthalazinyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylphthalazinyl group may enhance binding affinity and specificity, leading to more pronounced biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a phenylphthalazinyl group with a piperazine ring and ethanol moiety makes it a versatile compound for various applications in medicinal chemistry.

Properties

CAS No.

30181-68-1

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-18-9-5-4-8-17(18)19(21-22-20)16-6-2-1-3-7-16/h1-9,25H,10-15H2

InChI Key

IPGGBRDLOCZFCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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